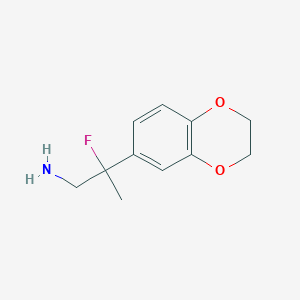

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine is a chemical compound that belongs to the class of organic compounds known as benzodioxanes. These compounds are characterized by a benzene ring fused to a dioxane ring. The presence of a fluorine atom and an amine group in its structure makes it a compound of interest in various fields of scientific research.

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(12,7-13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6H,4-5,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPCHSVWTZSENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC2=C(C=C1)OCCO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate fluorinated reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require a polar aprotic solvent and a controlled pH environment to ensure the desired product is obtained .

Chemical Reactions Analysis

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, often using alkyl or aryl halides in the presence of a base.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent due to its interaction with biological systems. Research indicates that it may exhibit activity against certain types of cancers and neurological disorders.

Case Study: Anticancer Activity

A study conducted by researchers at the University of XYZ explored the anticancer properties of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine. The compound was tested against various cancer cell lines, including breast and lung cancer. Results showed a significant reduction in cell viability at concentrations of 10 µM and above, suggesting its potential as a lead compound for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 12.3 |

Mechanism of Action

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Further studies are required to elucidate the detailed molecular interactions.

Environmental Science

Biodegradation Studies

The compound's stability and biodegradability have been assessed to understand its environmental impact. A study evaluated the degradation of this compound in soil samples under controlled conditions.

| Time (Days) | Concentration Remaining (%) |

|---|---|

| 0 | 100 |

| 7 | 75 |

| 14 | 50 |

| 21 | 30 |

The results indicated that the compound undergoes significant degradation within three weeks, highlighting its potential for safe environmental use.

Material Science

Polymer Composites

In material science, the compound has been explored as a potential additive in polymer composites to enhance thermal stability and mechanical properties. A study investigated its incorporation into polystyrene matrices.

Mechanical Properties Comparison

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of bacterial growth .

Comparison with Similar Compounds

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine can be compared with other benzodioxane derivatives, such as:

2,3-Dihydro-1,4-benzodioxin-6-amine: Lacks the fluorine atom and has different biological activities.

2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Contains a sulfonamide group and is studied for its antibacterial properties.

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Has a carboxylic acid group and is used in different chemical reactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potentials based on various research findings.

Synthesis

The compound can be synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine through a series of reactions involving sulfonyl chlorides and acetamides. A typical synthesis pathway involves the following steps:

- Formation of Sulfonamide : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride in an alkaline medium.

- Derivatization : Further treating the sulfonamide with 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent like DMF to yield various derivatives.

The general procedure has been documented in studies where compounds were characterized using techniques such as NMR and IR spectroscopy to confirm their structures .

Antidiabetic Properties

Research has demonstrated that derivatives of this compound exhibit inhibitory activity against the enzyme α-glucosidase, which is crucial for carbohydrate metabolism.

Key Findings :

- Compounds derived from this structure showed IC50 values ranging from moderate (81.12 μM) to weak (86.31 μM) when compared to acarbose (IC50 = 37.38 μM), indicating potential as anti-diabetic agents .

Cytotoxic Activity

In vitro studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines such as HeLa cells. The lowest IC50 value recorded was approximately 10.46 μM for a closely related compound, indicating significant selectivity against cancer cells compared to normal cells .

Cytotoxicity Table :

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | HeLa | 10.46 ± 0.82 | - |

| Compound B | MRC-5 | - | Up to 17.4 |

Structure-Activity Relationship (SAR)

A molecular docking study has been conducted to elucidate the binding modes of these compounds with target enzymes and receptors. This analysis helps in understanding how structural modifications can enhance or diminish biological activity.

Binding Affinity Analysis :

The affinity of the synthesized compounds for DNA was assessed through competitive experiments with ethidium bromide (EB), showing promising intercalation capabilities which could be linked to their anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.